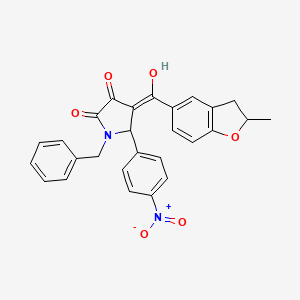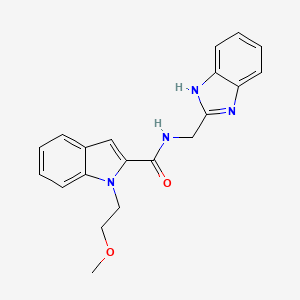![molecular formula C25H18BrClN2O2 B11140133 (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B11140133.png)
(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate substituted acetophenone and a substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Step 1: Preparation of the substituted acetophenone by bromination and methoxylation of acetophenone.
Step 2: Synthesis of the substituted benzaldehyde by chlorination of benzaldehyde.
Step 3: Claisen-Schmidt condensation of the substituted acetophenone and substituted benzaldehyde in the presence of a base to form the chalcone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting the chalcone into the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols and reduced chalcone derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.
Biology
In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand biological pathways and mechanisms.
Medicine
The compound has shown promise in preclinical studies for its anticancer, anti-inflammatory, and antimicrobial properties. It is being investigated as a potential lead compound for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also bind to receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-[3-(3-bromo-4-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(3-chlorophenyl)prop-2-en-1-one
Uniqueness
The presence of the bromo and methoxy groups on the phenyl ring, along with the chlorophenyl group, imparts unique chemical and biological properties to the compound. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar chalcones.
Properties
Molecular Formula |
C25H18BrClN2O2 |
|---|---|
Molecular Weight |
493.8 g/mol |
IUPAC Name |
(E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18BrClN2O2/c1-31-24-14-10-18(15-22(24)26)25-19(16-29(28-25)21-5-3-2-4-6-21)9-13-23(30)17-7-11-20(27)12-8-17/h2-16H,1H3/b13-9+ |
InChI Key |
UMUIRTPORNYSBT-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-[(4-methylphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B11140067.png)
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B11140070.png)

![ethyl 3-{7-[2-(allyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11140095.png)
![(2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11140099.png)
![N~1~-(3,4-dimethoxyphenethyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11140107.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1H-indol-5-yl)acetamide](/img/structure/B11140111.png)
![N-[2-(2-furyl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11140114.png)
![2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B11140116.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11140122.png)
![N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide](/img/structure/B11140128.png)


![8-[(5-chloro-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11140136.png)
